molecular formula C22H26ClN3O2 B244711 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

Numéro de catalogue B244711
Poids moléculaire: 399.9 g/mol
Clé InChI: CQGRYCNFCSKZRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).

Mécanisme D'action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide increases the levels of cGMP, leading to vasodilation and other physiological effects.
Biochemical and physiological effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and decreased blood pressure. It also has anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases. Additionally, it has been shown to have cardioprotective effects, reducing the risk of heart failure and other cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for sGC, making it a useful tool for studying the role of cGMP in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions, making it important to optimize the concentration and exposure time. Additionally, its solubility and stability may be limited, requiring careful handling and storage.

Orientations Futures

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide. One direction is the development of more potent and selective sGC inhibitors for therapeutic use. Another direction is the investigation of its potential in treating fibrosis-related diseases, such as liver fibrosis and pulmonary fibrosis. Additionally, the role of cGMP in various physiological processes, such as platelet aggregation and insulin secretion, could be further studied using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide as a tool.

Méthodes De Synthèse

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the product can be increased through recrystallization.

Applications De Recherche Scientifique

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect, making it a potential treatment for pulmonary hypertension. It has also been studied for its potential in treating cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases.

Propriétés

Formule moléculaire

C22H26ClN3O2

Poids moléculaire

399.9 g/mol

Nom IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-3-4-21(27)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-22(28)17-6-5-16(2)20(23)15-17/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

Clé InChI

CQGRYCNFCSKZRX-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

SMILES canonique

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.